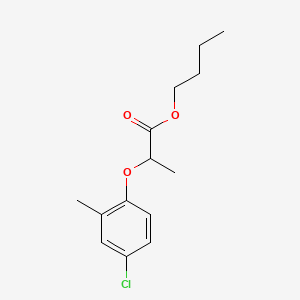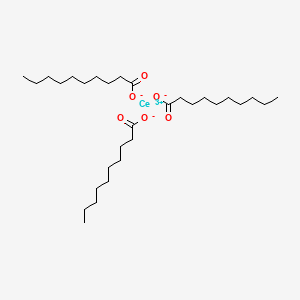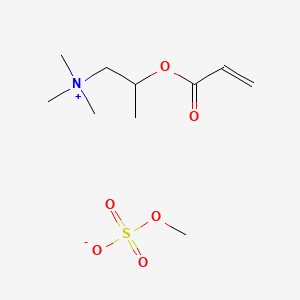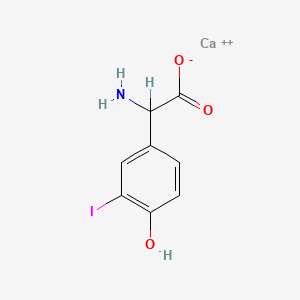
3-Iodo-L-tyrosine calcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-L-tyrosine calcium is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an iodine atom at the third position of the benzene ring in the tyrosine molecule. It is primarily known for its role as an intermediate in the synthesis of thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-L-tyrosine typically involves the iodination of L-tyrosine. This process can be carried out using iodine and an oxidizing agent, such as sodium iodate or hydrogen peroxide, under acidic conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-L-tyrosine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and quality control ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions
3-Iodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodotyrosine or other iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atom, reverting the compound back to L-tyrosine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide or ammonia can facilitate substitution reactions.
Major Products Formed
Diiodotyrosine: Formed through further iodination.
L-Tyrosine: Formed through reduction.
Various substituted tyrosines: Formed through substitution reactions.
科学的研究の応用
3-Iodo-L-tyrosine calcium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex iodinated compounds.
Biology: Employed in studies of thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential role in treating thyroid-related disorders and as a diagnostic tool for thyroid function.
Industry: Utilized in the production of iodinated contrast agents for medical imaging.
作用機序
The primary mechanism of action of 3-Iodo-L-tyrosine involves its role as an intermediate in thyroid hormone synthesis. It inhibits the enzyme tyrosine hydroxylase, which catalyzes the formation of levodopa (L-DOPA) from tyrosine. This inhibition affects the production of neurotransmitters like dopamine, which has implications for neurological research .
類似化合物との比較
Similar Compounds
3,5-Diiodo-L-tyrosine: Another iodinated derivative of L-tyrosine, involved in thyroid hormone synthesis.
3-Iodothyronamine: A metabolite of thyroid hormones with distinct biological activities.
3,5,3’-Triiodothyronine (T3): An active thyroid hormone derived from iodinated tyrosines.
Uniqueness
3-Iodo-L-tyrosine calcium is unique due to its specific inhibition of tyrosine hydroxylase and its role as a precursor in thyroid hormone synthesis. Its ability to modulate dopamine levels also sets it apart from other iodinated tyrosines .
特性
CAS番号 |
7681-60-9 |
|---|---|
分子式 |
C8H7CaINO3+ |
分子量 |
332.13 g/mol |
IUPAC名 |
calcium;2-amino-2-(4-hydroxy-3-iodophenyl)acetate |
InChI |
InChI=1S/C8H8INO3.Ca/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+2/p-1 |
InChIキー |
ZEXUVOVLENOFRC-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)[O-])N)I)O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



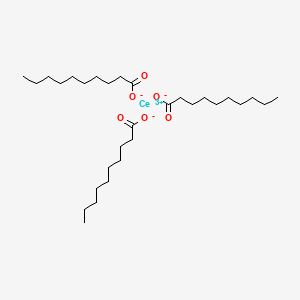
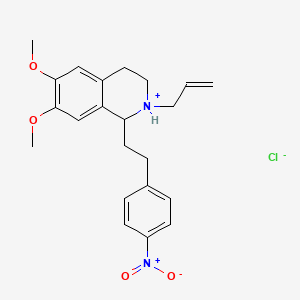
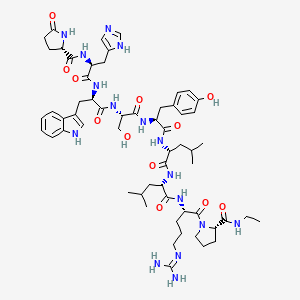
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

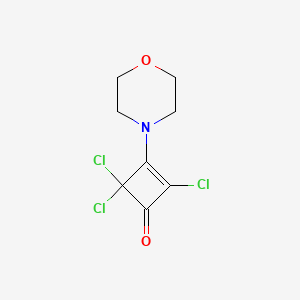
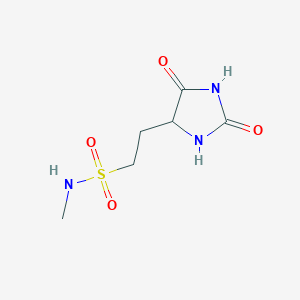
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
